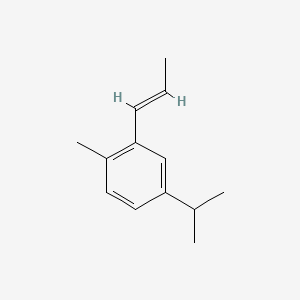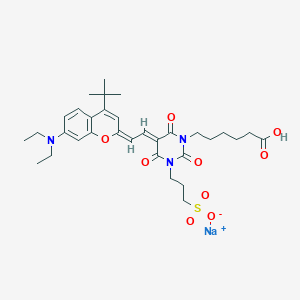
Fluorescence red 610*
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fluorescence red 610 is a fluorescent dye that is particularly well-suited for excitation by helium-neon lasers at 594 nm. It exhibits strong fluorescence with an emission peak at 610 nm . This compound is widely used in various scientific fields due to its excellent fluorescent properties.
Métodos De Preparación
The preparation of Fluorescence red 610 involves several synthetic routes and reaction conditions. One common method includes the synthesis of the dye through the reaction of specific precursors under controlled conditions. The industrial production of Fluorescence red 610 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Fluorescence red 610 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Fluorescence red 610 has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescent marker in various chemical reactions and processes.
Biology: Employed in fluorescence microscopy and flow cytometry to label and visualize biological molecules and structures.
Medicine: Utilized in diagnostic assays and imaging techniques to detect and monitor diseases.
Industry: Applied in the development of fluorescent probes and sensors for various industrial applications
Mecanismo De Acción
The mechanism of action of Fluorescence red 610 involves its excitation by light at a specific wavelength (594 nm), followed by the emission of light at a different wavelength (610 nm)The molecular targets and pathways involved in this process include the absorption of photons by the dye molecules, leading to their excitation and subsequent emission of light .
Comparación Con Compuestos Similares
Fluorescence red 610 can be compared with other similar fluorescent dyes, such as:
Texas Red: Exhibits an excitation peak at 595 nm and an emission peak at 615 nm.
Carboxyfluorescein (FAM): Exhibits an excitation peak at 495 nm and an emission peak at 520 nm.
Cyan 500: Exhibits an excitation peak at 500 nm and an emission peak at 510 nm.
Fluorescence red 610 is unique due to its specific excitation and emission wavelengths, making it particularly suitable for certain applications where other dyes may not be as effective.
Propiedades
Fórmula molecular |
C32H42N3NaO9S |
|---|---|
Peso molecular |
667.7 g/mol |
Nombre IUPAC |
sodium;3-[(5Z)-5-[(2E)-2-[4-tert-butyl-7-(diethylamino)chromen-2-ylidene]ethylidene]-3-(5-carboxypentyl)-2,4,6-trioxo-1,3-diazinan-1-yl]propane-1-sulfonate |
InChI |
InChI=1S/C32H43N3O9S.Na/c1-6-33(7-2)22-13-15-24-26(32(3,4)5)21-23(44-27(24)20-22)14-16-25-29(38)34(17-10-8-9-12-28(36)37)31(40)35(30(25)39)18-11-19-45(41,42)43;/h13-16,20-21H,6-12,17-19H2,1-5H3,(H,36,37)(H,41,42,43);/q;+1/p-1/b23-14+,25-16-; |
Clave InChI |
HMAWMSKJKAVASI-WUMRYHGQSA-M |
SMILES isomérico |
CCN(CC)C1=CC2=C(C=C1)C(=C/C(=C\C=C/3\C(=O)N(C(=O)N(C3=O)CCCS(=O)(=O)[O-])CCCCCC(=O)O)/O2)C(C)(C)C.[Na+] |
SMILES canónico |
CCN(CC)C1=CC2=C(C=C1)C(=CC(=CC=C3C(=O)N(C(=O)N(C3=O)CCCS(=O)(=O)[O-])CCCCCC(=O)O)O2)C(C)(C)C.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



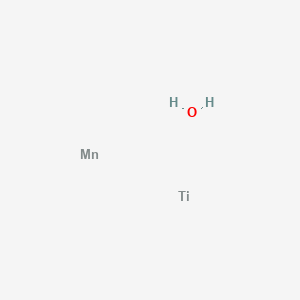
![3-(5H-Dibenzo[a,d][7]annulen-5-yl)piperidin-4-one hydrochloride](/img/structure/B12336065.png)
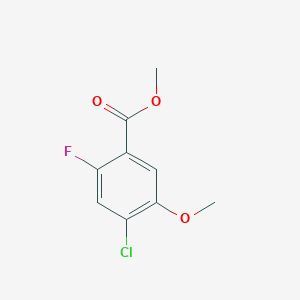
![2-Naphthalenamine, N-[(4-methoxyphenyl)methyl]-](/img/structure/B12336086.png)
![Butane-1,4-diol;1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane;oxepan-2-one](/img/structure/B12336087.png)
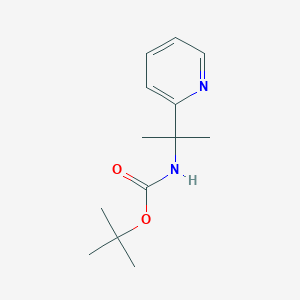
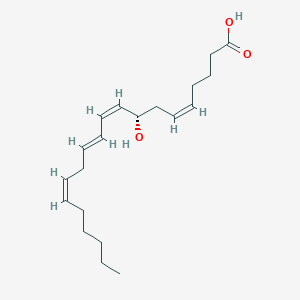
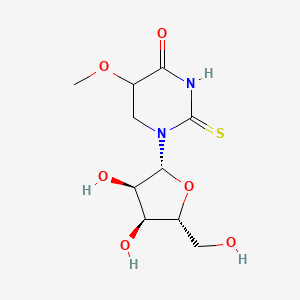
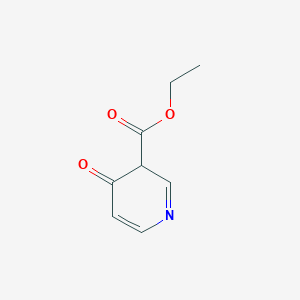
![Magnesium, chloro[3-(dimethylamino-kappaN)propyl-kappaC]-](/img/structure/B12336099.png)
![[[3-(Dimethylamino)phenyl]-diphenylmethyl] acetate](/img/structure/B12336110.png)
